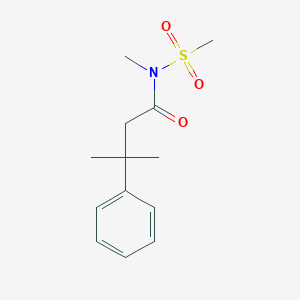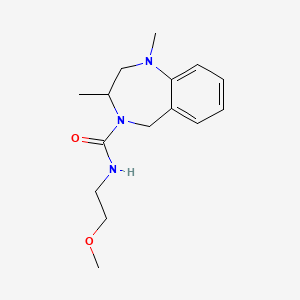![molecular formula C10H19NO2S2 B7583848 4-Methylsulfonyl-1-thia-4-azaspiro[5.5]undecane](/img/structure/B7583848.png)
4-Methylsulfonyl-1-thia-4-azaspiro[5.5]undecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylsulfonyl-1-thia-4-azaspiro[5.5]undecane is a chemical compound that has gained attention in scientific research due to its unique properties. This compound is also known as MTSA and has been studied for its potential use in various fields such as medicine, agriculture, and material science.
Applications De Recherche Scientifique
MTSA has been studied for its potential use in various fields such as medicine, agriculture, and material science. In medicine, MTSA has been shown to have antitumor activity and has been studied for its potential use in cancer treatment. In agriculture, MTSA has been shown to have insecticidal activity and has been studied for its potential use as a pesticide. In material science, MTSA has been studied for its potential use in the synthesis of new materials with unique properties.
Mécanisme D'action
The mechanism of action of MTSA is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in various biological processes. MTSA has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, and has been studied for its potential use in cancer treatment.
Biochemical and Physiological Effects:
MTSA has been shown to have various biochemical and physiological effects. In vitro studies have shown that MTSA has antitumor activity and inhibits the growth of cancer cells. MTSA has also been shown to have insecticidal activity and has been studied for its potential use as a pesticide. In addition, MTSA has been shown to have anti-inflammatory activity and has been studied for its potential use in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
MTSA has several advantages for lab experiments, including its high purity and stability. However, MTSA also has some limitations, including its low solubility in water and its potential toxicity.
Orientations Futures
There are several future directions for the study of MTSA. One potential direction is the further study of its antitumor activity and its potential use in cancer treatment. Another potential direction is the study of its insecticidal activity and its potential use as a pesticide. In addition, the study of the mechanism of action of MTSA and its potential use in the treatment of inflammatory diseases is another potential direction for future research.
Méthodes De Synthèse
MTSA can be synthesized through a multistep process, which involves the reaction of thiosemicarbazide with 1,4-dibromobutane to obtain 1,4-bis(thiosemicarbazido)butane. This compound is then reacted with methylsulfonyl chloride in the presence of a base to obtain 4-methylsulfonyl-1-thia-4-azaspiro[5.5]undecane.
Propriétés
IUPAC Name |
4-methylsulfonyl-1-thia-4-azaspiro[5.5]undecane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2S2/c1-15(12,13)11-7-8-14-10(9-11)5-3-2-4-6-10/h2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXUGACBSRORAMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCSC2(C1)CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Methyl-5-(9-methyl-3,9-diazabicyclo[4.2.1]nonane-3-carbonyl)pyrrole-3-carbonitrile](/img/structure/B7583765.png)








![4-[[(2-methyl-3-phenylimidazol-4-yl)methylamino]methyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7583834.png)
![3-[2-Fluoro-5-(furan-2-yl)anilino]-1-methylpyrrolidin-2-one](/img/structure/B7583838.png)
![N-prop-2-ynyl-1-thia-4-azaspiro[5.5]undecane-4-carboxamide](/img/structure/B7583856.png)
![N-(2-methoxyethyl)-1-thia-4-azaspiro[5.5]undecane-4-carboxamide](/img/structure/B7583867.png)
